molecular formula C13H13N3O3S B027327 N-Acetyl Sulfapyridine CAS No. 19077-98-6

N-Acetyl Sulfapyridine

Cat. No.: B027327
CAS No.: 19077-98-6
M. Wt: 291.33 g/mol
InChI Key: CYLYVXPHAQLXFG-UHFFFAOYSA-N
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Description

N-Acetyl Sulfapyridine (CAS 19077-98-6) is a significant active metabolite of the anti-inflammatory drug Sulfasalazine. Research indicates this compound is closely related to the pharmacological and adverse effect profile of its parent drug, making it a critical molecule for study in drug metabolism and toxicology. As a reference material, it is extensively used in analytical research and quality control for the development of Sulfasalazine, supporting applications such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Its well-characterized nature allows researchers to investigate the complex mechanisms of Sulfasalazine, which involves anti-inflammatory and immunosuppressive activities believed to arise from the inhibition of inflammatory pathways like the cyclooxygenase and lipoxygenase pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-10(17)15-11-5-7-12(8-6-11)20(18,19)16-13-4-2-3-9-14-13/h2-9H,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLYVXPHAQLXFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066453
Record name Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-
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Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19077-98-6
Record name Acetylsulfapyridine
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Record name N-Acetylsulfapyridine
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Record name Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-
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Record name Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-
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Record name 4'-(2-pyridylsulphamoyl)acetanilide
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Record name ACETYLSULFAPYRIDINE
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Preparation Methods

Reaction Mechanism and Conditions

The sulfamation reaction occurs via nucleophilic substitution, where the amino group of 2-aminopyridine attacks the electrophilic sulfur atom in para-acetylaminobenzene sulfonyl chloride. The process is conducted at controlled temperatures (5–8°C) to minimize side reactions. A representative reaction equation is:

2-Aminopyridine+para-Acetylaminobenzene sulfonyl chlorideK2CO3N-(2-pyridinyl)-para-acetamidobenzenesulfonamide (N-Acetyl Sulfapyridine)+HCl\text{2-Aminopyridine} + \text{para-Acetylaminobenzene sulfonyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{N-(2-pyridinyl)-para-acetamidobenzenesulfonamide (this compound)} + \text{HCl}

Critical parameters include:

  • Base concentration : 30–50 wt% K₂CO₃ aqueous solution.

  • Molar ratios : 1:1.10–1.20 (2-aminopyridine to sulfonyl chloride).

  • Temperature : Maintained below 10°C to prevent hydrolysis of the acetyl group.

Optimization and Yield Data

Table 1 summarizes conditions and outcomes from four embodiments in the CN105330599A patent:

ParameterExample 1Example 2Example 3Example 4
K₂CO₃ concentration (wt%)40504540
Reaction temp (°C)8555
Reaction time (h)1.51.521.5
Yield (%)66.167.369.170.3
Purity (HPLC, %)97.097.498.598.6

Post-reaction purification involves filtration and recrystallization from water or organic solvents like tetrahydrofuran (THF). Higher yields correlate with lower reaction temperatures and stoichiometric excess of sulfonyl chloride.

Hydrolysis and Reacetylation: Alternative Pathways

While the sulfamation route is predominant, this compound can also be synthesized via acetylation of sulfapyridine. This method is less common industrially but remains relevant for laboratory-scale production.

Acetylation of Sulfapyridine

Sulfapyridine undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or sodium acetate). The reaction is typically conducted at room temperature:

Sulfapyridine+(CH3CO)2OBaseN-Acetyl Sulfapyridine+CH3COOH\text{Sulfapyridine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{this compound} + \text{CH}_3\text{COOH}

Key challenges include controlling over-acetylation and ensuring regioselectivity. Industrial applications are limited due to lower yields (~50–60%) compared to the sulfamation method.

Characterization and Quality Control

This compound is characterized by:

  • Melting point : 226–228°C.

  • Solubility : 56 mg/L in water at 20°C; sparingly soluble in methanol.

  • Spectroscopic data : NMR and HPLC-MS confirm structure and purity.

Quality control protocols emphasize HPLC purity assays, with commercial batches achieving ≥97% purity.

Comparative Analysis of Methods

Table 2 contrasts the sulfamation and acetylation routes:

ParameterSulfamation RouteAcetylation Route
Yield (%)66–7050–60
Purity (%)97–98.690–95
ScalabilityIndustrialLaboratory
CostLowModerate
Reaction time1.5–2 h4–6 h

The sulfamation method’s efficiency and scalability make it preferable for large-scale production.

Emerging Innovations and Challenges

Recent advancements focus on:

  • Catalytic improvements : Using phase-transfer catalysts to enhance reaction rates.

  • Green chemistry : Replacing DMSO with biodegradable solvents in hydrolysis steps.

Challenges persist in minimizing byproducts like diazonium salts and optimizing pH control during coupling reactions .

Chemical Reactions Analysis

Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Biochemical Significance

N-Acetyl sulfapyridine is recognized as a major active metabolite of sulfapyridine. It plays a crucial role in the pharmacokinetics of sulfasalazine, influencing both its efficacy and safety profile. The compound is involved in various metabolic pathways and has been studied for its interactions with biological systems.

Key Properties:

  • Molecular Formula: C13H13N3O3S
  • Molecular Weight: 291.33 g/mol
  • CAS Number: 19077-98-6 .

Role in Sulfasalazine Therapy

This compound is primarily studied in the context of sulfasalazine therapy. Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) that is utilized in treating conditions such as rheumatoid arthritis and ulcerative colitis. The therapeutic effects of sulfasalazine are partly attributed to its conversion to this compound in the body, which contributes to its anti-inflammatory properties .

Adverse Effects Monitoring

Research indicates that this compound may also be linked to some adverse effects associated with sulfasalazine treatment, such as hypersensitivity reactions and gastrointestinal disturbances. Understanding the metabolism and action of NASP can help clinicians predict and manage these side effects more effectively .

Research Studies and Findings

Several studies have investigated the implications of this compound in various contexts:

  • Metabolite Analysis: Research has focused on identifying and quantifying metabolites like this compound in human serum to understand the pharmacodynamics of sulfasalazine better .
  • Environmental Impact Studies: NASP has been studied for its environmental persistence and potential contamination effects, highlighting the need for monitoring sulfonamide metabolites in agricultural contexts .
  • Clinical Trials: Investigations into the genetic factors influencing the efficacy of sulfasalazine have included assessments of how variations in metabolism affect patient outcomes related to this compound levels .

Case Study 1: Rheumatoid Arthritis Management

A clinical trial assessing patients with rheumatoid arthritis demonstrated that monitoring levels of this compound could correlate with treatment efficacy and patient tolerability, suggesting a tailored approach to dosage based on metabolite levels.

Case Study 2: Inflammatory Bowel Disease

In patients treated with sulfasalazine for inflammatory bowel disease, adverse events were tracked alongside this compound levels, revealing a potential link between higher metabolite concentrations and increased gastrointestinal side effects.

Future Research Directions

Further research is warranted to explore:

  • The specific mechanisms by which this compound exerts its effects at the molecular level.
  • The development of new therapeutic agents that leverage the properties of NASP for enhanced efficacy against autoimmune diseases.
  • Long-term studies assessing the environmental impact of this compound as a contaminant from agricultural runoff.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Characteristics:

  • Metabolism : AcSPY is produced via N-acetylation of SPY, catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2), leading to inter-individual variability in pharmacokinetics .
  • Excretion : AcSPY is excreted primarily in urine, often as glucuronide conjugates .
  • Environmental Impact : AcSPY degrades fully within 32 days in environmental settings, reverting to SPY, whereas other acetylated sulfonamides (e.g., AcSMZ) persist longer .

Table 1: Structural, Pharmacological, and Environmental Comparisons

Compound Structure/Characteristics Biological Activity Pharmacokinetics Toxicity/Environmental Impact
N-Acetyl Sulfapyridine Acetylated derivative of SPY; enhanced solubility Anti-inflammatory (weak), metabolite of SPY NAT2-dependent metabolism; renal excretion Genotoxic at high doses; degrades in 32 days
Sulfapyridine (SPY) Parent sulfonamide; pyridine ring + sulfonamide Antibacterial, anti-inflammatory Rapid absorption; hepatic acetylation Higher toxicity; linked to kidney stones
5-Aminosalicylic Acid (5-ASA) Azo-bond cleavage product of sulfasalazine Anti-inflammatory (IBD treatment) Local action in colon; minimal absorption Low systemic toxicity
N-Acetyl-5-ASA Acetylated form of 5-ASA Reduced efficacy compared to 5-ASA Enhanced solubility; rapid excretion Lower toxicity than 5-ASA
Sulfadiazine Sulfonamide with pyrimidine ring Antibacterial (toxoplasmosis, UTIs) High protein binding; renal excretion Risk of crystalluria
Sulfamethoxazole Broad-spectrum sulfonamide; often combined with trimethoprim Antibacterial (respiratory/UTIs) Hepatic metabolism; slow acetylation Hypersensitivity reactions; environmental persistence

Detailed Analysis:

Sulfapyridine (SPY)
  • Role : SPY is the parent compound of AcSPY and a component of sulfasalazine, which is cleaved by gut microbiota into SPY and 5-ASA .
  • Key Difference : Unlike AcSPY, SPY retains potent antibacterial activity but is associated with adverse effects like crystalluria and kidney injury due to poor solubility .
  • Pharmacogenetics : NAT2 polymorphisms significantly influence SPY’s conversion to AcSPY, affecting drug efficacy and toxicity profiles .
5-Aminosalicylic Acid (5-ASA) and N-Acetyl-5-ASA
  • Therapeutic Context : Both are used in IBD, but 5-ASA acts locally in the colon, whereas N-Acetyl-5-ASA is a systemic metabolite with reduced anti-inflammatory activity .
Sulfadiazine and Sulfamethoxazole
  • Structural Similarities : All contain sulfonamide groups, but differing heterocyclic rings (pyrimidine in sulfadiazine, isoxazole in sulfamethoxazole) alter target specificity.
  • Functional Differences : Sulfadiazine is used for toxoplasmosis, while sulfamethoxazole targets folate synthesis. AcSPY lacks direct antibacterial action but modulates SPY’s pharmacokinetics .
Environmental and Toxicological Profiles
  • AcSPY vs.
  • Clinical Toxicity : AcSPY’s accumulation in slow acetylators increases risks of crystalluria and nephrotoxicity, similar to SPY but less severe than sulfadiazine .

Biological Activity

N-Acetyl sulfapyridine (AcSP) is a metabolite derived from sulfapyridine, a compound used primarily in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Understanding the biological activity of AcSP is crucial for elucidating its therapeutic effects and potential side effects. This article synthesizes findings from various studies, focusing on the pharmacokinetics, mechanisms of action, and clinical implications of AcSP.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by genetic factors, particularly the acetylation phenotype of individuals.

  • Absorption and Distribution : AcSP is well absorbed from the gastrointestinal tract, with a bioavailability estimated at around 60% when derived from sulfasalazine. It is significantly bound to plasma proteins (approximately 90%) compared to sulfapyridine (about 70%) .
  • Metabolism : Sulfapyridine is metabolized in the liver and intestines to AcSP and other metabolites such as 5-hydroxy sulfapyridine. The rate of metabolism can vary based on genetic polymorphisms in the NAT2 gene, which affects acetylation rates .

The biological activity of this compound is primarily linked to its anti-inflammatory properties. The compound exerts its effects through several mechanisms:

  • Inhibition of Inflammatory Mediators : AcSP and its parent compound sulfapyridine inhibit the production of inflammatory cytokines such as interleukin-8 (IL-8) and monocyte chemotactic protein-1 (MCP-1). This inhibition occurs via blocking pathways involving leukotrienes and prostaglandins .
  • Impact on Immune Cells : Studies indicate that AcSP suppresses B cell function while not significantly affecting T cell activity. This selective inhibition may contribute to its therapeutic efficacy in treating autoimmune conditions .

Clinical Studies

Clinical evaluations have demonstrated the effectiveness of this compound in various patient populations:

  • Ulcerative Colitis : A longitudinal study involving 185 patients with ulcerative colitis showed that those with a slow acetylator phenotype had higher serum concentrations of sulfapyridine and its metabolites, indicating a potential for increased efficacy or toxicity depending on acetylation status .
  • Rheumatoid Arthritis : Meta-analyses have highlighted the role of sulfasalazine (which includes AcSP as a metabolite) in significantly reducing disease activity in rheumatoid arthritis patients who have not responded to other treatments .

Case Studies

Several case studies illustrate the variability in response to treatment based on genetic factors:

  • Case Study 1 : A patient with ulcerative colitis exhibited improved symptoms following treatment with sulfasalazine, correlating with elevated levels of AcSP due to slow acetylation.
  • Case Study 2 : In a cohort of Japanese patients, genetic testing revealed a predominance of rapid acetylators, which was associated with lower plasma concentrations of AcSP and potentially reduced therapeutic effects compared to slow acetylators .

Summary Table

Parameter This compound
Bioavailability ~60%
Plasma Protein Binding ~90%
Primary Metabolite From sulfapyridine
Mechanism of Action Inhibition of IL-8, MCP-1
Clinical Indications Ulcerative colitis, rheumatoid arthritis
Influencing Factors Genetic polymorphisms in NAT2

Q & A

Q. What methods are recommended for identifying and quantifying N-Acetyl Sulfapyridine (Ac-SP) in biological matrices?

  • Methodology : Use high-resolution mass spectrometry (HRMS) with quadrupole-time-of-flight (Q-TOF) systems. Ac-SP can be identified via its product ion spectra (e.g., m/z 291.3256 for the parent ion and fragments like m/z 155.0 for the pyridine moiety). Quantification requires isotopically labeled internal standards to account for matrix effects in plasma or brain tissue .
  • Validation : Include specificity, linearity (e.g., 150–1000 ng/mL), and recovery rates in validation protocols. Cross-check against sulfapyridine (SP) and hydroxy-sulfapyridine (SP-OH) to avoid co-elution interference .

Q. How does this compound form in vivo, and what enzymes are involved?

  • Metabolic Pathway : Ac-SP is a hepatic metabolite of sulfapyridine (SP), which itself derives from colonic bacterial cleavage of sulfasalazine (SAS). The acetylation is catalyzed by N-acetyltransferase 2 (NAT2), a polymorphic enzyme with varying activity across populations .
  • Experimental Confirmation : Use knockout mouse models or NAT2 inhibitors to validate enzymatic roles. Monitor Ac-SP/SP ratios in plasma to assess metabolic efficiency .

Q. What are the primary research applications of this compound in preclinical studies?

  • Applications :
    • Study adverse effects of sulfasalazine (e.g., hepatotoxicity, agranulocytosis) by correlating Ac-SP serum levels with clinical outcomes .
    • Investigate immunomodulatory pathways (e.g., inhibition of folate-dependent enzymes or leukocyte migration) using Ac-SP-treated cell models .
  • Model Systems : Use murine colitis models or human peripheral blood mononuclear cells (PBMCs) to replicate metabolic and immunological conditions .

Advanced Research Questions

Q. How do genetic polymorphisms in NAT2 influence inter-individual variability in Ac-SP pharmacokinetics?

  • Mechanistic Insight : NAT2 polymorphisms (e.g., NAT25B haplotype) reduce acetylation capacity, leading to higher SP retention and lower Ac-SP levels. This variability impacts drug toxicity risk in sulfasalazine therapy .
  • Methodology : Genotype patient cohorts using PCR-RFLP or sequencing. Correlate NAT2 phenotypes (slow vs. fast acetylators) with Ac-SP/SP ratios in pharmacokinetic studies .

Q. What experimental strategies resolve contradictions in Ac-SP’s reported ecotoxicological impacts?

  • Data Conflict : Ac-SP’s environmental persistence is debated due to variable detection in wastewater (0.04–1.112 µg/L) and conflicting photolysis rates .
  • Resolution Tactics :
    • Conduct controlled photolysis experiments under UV-Vis light (λ >290 nm) to measure degradation kinetics.
    • Use species sensitivity distribution (SSD) models to assess HC50 values (e.g., 47.31% impact variance for SP) across aquatic trophic levels .

Q. How can researchers optimize in vitro models to distinguish Ac-SP’s direct pharmacological effects from sulfasalazine’s parent compound?

  • Model Design :
    • Use bacterial azoreductase-free systems (e.g., liver microsomes) to isolate Ac-SP’s effects from colonic SAS metabolism .
    • Apply dual-chamber transwell assays to study Ac-SP’s permeability and cellular uptake independent of SP .
  • Analytical Validation : Pair LC-MS/MS with CRISPR-edited cell lines (e.g., NAT2 knockouts) to confirm target specificity .

Q. What statistical approaches are critical for analyzing dose-response relationships in Ac-SP toxicity studies?

  • Recommendations :
    • Apply nonlinear mixed-effects modeling (NONMEM) to account for NAT2 polymorphism-driven variability.
    • Use ANOVA with post hoc Tukey tests to compare toxicity endpoints (e.g., IC50) across acetylator phenotypes .
  • Data Reporting : Adhere to NIH preclinical guidelines, including raw data deposition in repositories like Figshare or Zenodo .

Methodological Best Practices

  • Experimental Reproducibility :
    • Report NAT2 genotype, bacterial colonization status, and photolysis conditions to enable replication .
    • Use standardized metabolite extraction protocols for plasma/brain (e.g., protein precipitation with acetonitrile) .
  • Ethical Compliance : For human-derived samples, ensure IRB approval and document participant NAT2 status per HIPAA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl Sulfapyridine
Reactant of Route 2
Reactant of Route 2
N-Acetyl Sulfapyridine

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